Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate is a structurally complex compound featuring a pyrrolidine-carboxylate core linked to a benzo[c][1,2,5]thiadiazole moiety via a carbamoyl bridge. This molecule is characterized by its tert-butyl protecting group, which enhances stability during synthetic processes, and the sulfone (dioxido) group within the benzothiadiazole ring, which influences electronic properties and solubility .
Properties
IUPAC Name |
tert-butyl 2-[(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-12-10-15-16(22(6)29(26,27)21(15)5)11-13(12)20-17(24)14-8-7-9-23(14)18(25)28-19(2,3)4/h10-11,14H,7-9H2,1-6H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXSUYSDAPJMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3CCCN3C(=O)OC(C)(C)C)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its complex structure suggests potential biological activities that merit detailed investigation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 378.47 g/mol
- CAS Number : Not specifically listed in the search results but may correspond to related compounds.
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Some studies have shown that derivatives of thiadiazole exhibit cytotoxic effects against various cancer cell lines. The presence of the trimethyl group and dioxido moiety may enhance these properties.
- Antimicrobial Activity : Compounds with similar frameworks have been noted for their antibacterial and antifungal properties, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in targeting diseases like cancer or metabolic disorders.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of a related compound in vitro against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC value of approximately 25 µM. This suggests that modifications to the thiadiazole ring can enhance anticancer activity.
Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both pathogens, indicating significant antibacterial properties.
The proposed mechanism involves the interaction with cellular targets leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbial pathogens. Further studies are required to elucidate these mechanisms fully.
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | IC = 25 µM | |
| Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 15 µg/mL |
Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Trimethyl group | Increased lipophilicity |
| Dioxido moiety | Enhanced reactivity |
| Thiadiazole ring | Anticancer and antimicrobial properties |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The tert-butyl-protected leucine derivative (86) achieves a 99% yield, suggesting efficient coupling strategies for carbamoyl-linked systems .
- Purity : Piperidine-indazole derivatives () exhibit exceptional HPLC purity (99.99%), likely due to optimized chromatography protocols, which could be applied to the target compound .
Functional Group Impact on Reactivity and Stability
- Carbamoyl Linkers: Compounds like 86 () and the target molecule utilize carbamoyl groups to connect heterocycles to amino acid backbones. The rigidity of the pyrrolidine ring in the target compound may enhance conformational stability compared to linear leucine derivatives .
- Sulfone vs. Thiazole : The 2,2-dioxido group in the target compound’s benzothiadiazole ring increases polarity and oxidative stability relative to thiazole-based systems (e.g., ), which may improve solubility in aqueous media .
- Protective Groups : Tert-butyl carbamates (common in –5) are widely used for amine protection, offering stability under acidic conditions. However, the bromomethyl group in ’s thiazole derivative introduces reactivity for further functionalization, a strategy applicable to the target compound .
Characterization Methods
- NMR and MS : All analogs in –4 were validated via $^1$H NMR, $^{13}$C NMR, and ESI-MS, confirming structural integrity. For example, the piperidine-indazole derivative () showed distinct $^1$H NMR signals at δ 1.48 (tert-butyl) and δ 3.70 (piperidine), consistent with the target compound’s expected spectral features .
- Chromatography : HPLC with >95% purity () is standard for tert-butyl carbamates, suggesting similar protocols could ensure the target compound’s quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
